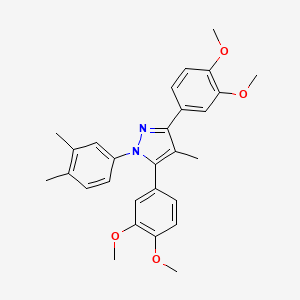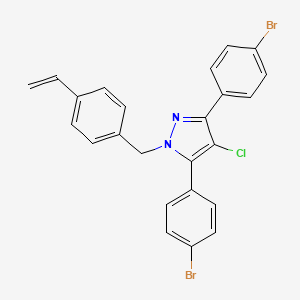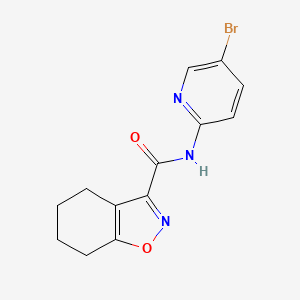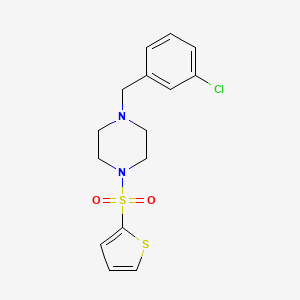
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes multiple methoxy and methyl groups attached to phenyl rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
Substitution: The methoxy and methyl groups on the phenyl rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
- 3,5-bis(3,4-dimethylphenyl)-1-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1-phenyl-4-methyl-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C28H30N2O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C28H30N2O4/c1-17-8-11-22(14-18(17)2)30-28(21-10-13-24(32-5)26(16-21)34-7)19(3)27(29-30)20-9-12-23(31-4)25(15-20)33-6/h8-16H,1-7H3 |
InChI Key |
JDAWAHABLBQTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10935673.png)

![ethyl [3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10935680.png)
![N-[4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10935682.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10935702.png)
![[7-(4-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-chlorothiophen-2-yl)methanone](/img/structure/B10935703.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935717.png)
![1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935725.png)
![6-cyclopropyl-1,3-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935732.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10935733.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10935736.png)

![Piperazine-1,4-diylbis[(3,4,5-triethoxyphenyl)methanone]](/img/structure/B10935747.png)
